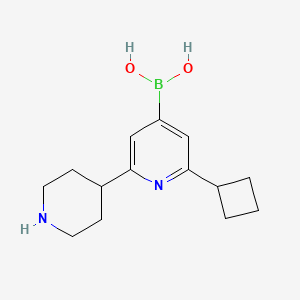
(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C14H21BN2O2. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, organohalide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of corresponding hydrocarbons
Substitution: Replacement of the boronic acid group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst
Substitution: Reagents such as halides or nucleophiles in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .
Scientific Research Applications
(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Commonly used in cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: Used in the synthesis of complex organic molecules.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Utilized in various organic synthesis applications.
Uniqueness
(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other boronic acid derivatives.
Properties
Molecular Formula |
C14H21BN2O2 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
(2-cyclobutyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C14H21BN2O2/c18-15(19)12-8-13(10-2-1-3-10)17-14(9-12)11-4-6-16-7-5-11/h8-11,16,18-19H,1-7H2 |
InChI Key |
SYPACTXCVSKHAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CCC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















